molecular formula C5H2Cl2N2O3 B096584 3,5-Dichloro-4-nitropyridine N-oxide CAS No. 18344-58-6

3,5-Dichloro-4-nitropyridine N-oxide

Cat. No.: B096584
CAS No.: 18344-58-6
M. Wt: 208.98 g/mol
InChI Key: MEGMWLJJEXNVOS-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-nitropyridine N-oxide is a chemical compound with the molecular formula C5H2Cl2N2O3 It is a derivative of pyridine, characterized by the presence of two chlorine atoms and one nitro group attached to the pyridine ring, along with an N-oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-nitropyridine N-oxide typically involves the nitration of 3,5-dichloropyridine followed by oxidation. One common method includes the reaction of 3,5-dichloropyridine with nitric acid in the presence of sulfuric acid to introduce the nitro group at the 4-position. The resulting 3,5-dichloro-4-nitropyridine is then oxidized using hydrogen peroxide or a similar oxidizing agent to form the N-oxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-nitropyridine N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dichloro-4-nitropyridine N-oxide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chlorine and nitro groups, along with the N-oxide functionality, allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research.

Properties

IUPAC Name

3,5-dichloro-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O3/c6-3-1-8(10)2-4(7)5(3)9(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGMWLJJEXNVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=[N+]1[O-])Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441051
Record name 3,5-Dichloro-4-nitropyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18344-58-6
Record name 3,5-Dichloro-4-nitropyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the reactivity of 3,5-dichloro-4-nitropyridine N-oxide differ from its fluorinated analog, 3,5-difluoro-4-nitropyridine N-oxide, when reacting with ammonia?

A1: The research reveals a fascinating difference in reactivity between this compound and 3,5-difluoro-4-nitropyridine N-oxide when reacted with ammonia. [] The chlorinated compound, this compound, exhibits exclusive displacement of the nitro group upon reaction with ammonia. [] Conversely, its fluorinated counterpart, 3,5-difluoro-4-nitropyridine N-oxide, demonstrates exclusive displacement of fluorine under the same conditions. [] This observation highlights a distinct order of mobility within this system: F > NO₂ > Cl. [] This order aligns with established data and emphasizes the influence of halogen substituents on the reactivity of pyridine N-oxides.

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